8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide
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Overview
Description
8-Oxa-2-thia-3-azaspiro[45]decane 2,2-dioxide is a spirocyclic compound characterized by its unique structure, which includes an oxygen, sulfur, and nitrogen atom within its ring system
Preparation Methods
The synthesis of 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the formation of the spirocyclic structure.
Chemical Reactions Analysis
8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Scientific Research Applications
8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the reduction of inflammation .
Comparison with Similar Compounds
8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide can be compared with other spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decane: This compound contains two nitrogen atoms in the ring system and is known for its biological activity as an enzyme inhibitor.
2,7-Diazaspiro[4.4]nonane: Similar to the previous compound but with a different ring size, it also exhibits significant biological activity.
2-Oxa-7-azaspiro[4.4]nonane: This compound contains an oxygen and nitrogen atom in the ring system and is used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its combination of oxygen, sulfur, and nitrogen atoms within the spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-oxa-2λ6-thia-3-azaspiro[4.5]decane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c9-12(10)6-7(5-8-12)1-3-11-4-2-7/h8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWWUHXWFYBCFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2344685-75-0 |
Source
|
Record name | 8-oxa-2lambda6-thia-3-azaspiro[4.5]decane-2,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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